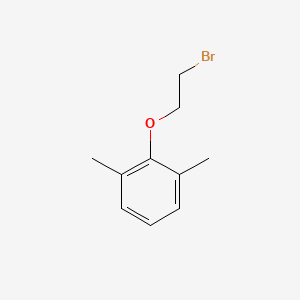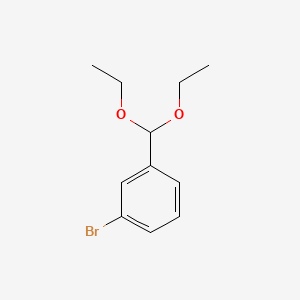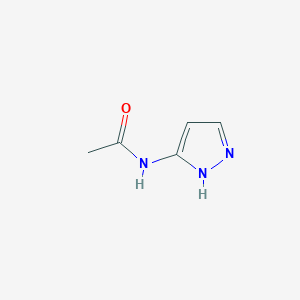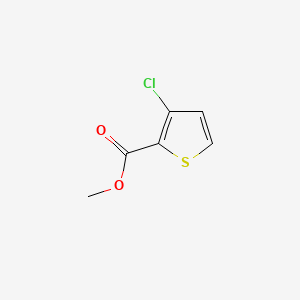
2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
Vue d'ensemble
Description
2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene, also known as 2-Bromo-1,3-dimethoxybenzene, is an organobromine compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of approximately 150°C and a melting point of -20°C. The compound has been used in the synthesis of a variety of compounds, including steroids, amines, and other aromatic compounds. It has also been used as a reagent for the synthesis of organic compounds and in the determination of the structure of organic compounds.
Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry
2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene and similar compounds are pivotal in the synthesis of various organic compounds. They are often used as intermediates in the preparation of anti-inflammatory agents and other pharmaceuticals. For example, Xu and He (2010) describe the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in non-steroidal anti-inflammatory drugs (Wei-Ming Xu & Hong-Qiang He, 2010). Tani et al. (1992) discuss the bromination of ethyl methoxyindole-2-carboxylates, showing the reactivity of compounds similar to 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene in organic synthesis (Masanobu Tani et al., 1992).
Photodynamic Therapy and Cancer Treatment
Compounds structurally related to 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene have been explored in photodynamic therapy, particularly in the treatment of cancer. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups for potential use in photodynamic cancer therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Chemical Synthesis Processes
The use of bromo-ethoxy derivatives in chemical synthesis is notable for its versatility and efficiency. For instance, Nocquet‐Thibault et al. (2013) utilized these derivatives for the ethoxybromination of enamides, demonstrating their broad application in chemical transformations (S. Nocquet‐Thibault et al., 2013).
Industrial Processes and Manufacturing
In the industrial sector, similar bromo-ethoxy compounds are key intermediates in manufacturing therapeutic agents. Zhang et al. (2022) discuss the scale-up of a key intermediate for the synthesis of SGLT2 inhibitors, showcasing the role of these compounds in large-scale pharmaceutical production (Yi Zhang et al., 2022).
Gas Chromatography Applications
Jiang Qin (2005) provides insights into the use of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene in gas chromatography, highlighting its utility in the separation and determination of position isomers (Jiang Qin, 2005).
Propriétés
IUPAC Name |
2-(2-bromoethoxy)-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKAVXYLXIUCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368721 | |
| Record name | 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene | |
CAS RN |
37136-92-8 | |
| Record name | 2-(2-Bromoethoxy)-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethoxy)-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)




![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)
![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1333506.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1333507.png)




